N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443002
InChI: InChI=1S/C11H15N3/c1-12-11-9(5-4-8-14-11)10-6-2-3-7-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

CAS No.:

Cat. No.: VC17443002

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine -

Specification

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine
Standard InChI InChI=1S/C11H15N3/c1-12-11-9(5-4-8-14-11)10-6-2-3-7-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,14)
Standard InChI Key XOVPSBQKYGDRSR-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=CC=N1)C2=NCCCC2

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is C₁₁H₁₅N₃, derived from its bipyridine core. The compound consists of two connected pyridine rings: one fully aromatic (pyridine) and one partially saturated (3,4,5,6-tetrahydro-pyridine). The methyl group is attached to the nitrogen atom of the tetrahydro-pyridine ring, while an amine group resides at the 2' position of the aromatic pyridine ring .

Stereochemical Considerations

The tetrahydro-pyridine ring introduces stereochemical complexity. Unlike fully aromatic systems, the saturated ring allows for chair and boat conformations, influencing intermolecular interactions. Computational studies on analogous structures, such as 5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine, suggest that steric hindrance between the methyl group and adjacent hydrogen atoms stabilizes specific conformers .

Spectroscopic Data

While experimental spectra for N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine are unavailable, related compounds provide benchmarks:

  • ¹H NMR: Peaks at δ 2.3–2.7 ppm (m, 4H, tetrahydro-pyridine CH₂), δ 3.1 ppm (s, 3H, N-CH₃), and δ 6.5–8.5 ppm (m, 3H, aromatic protons) .

  • MS (ESI+): Predicted molecular ion peak at m/z 190.1 [M+H]⁺ .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-methylated tetrahydro-bipyridines typically involves:

  • Cyclization Reactions: Formation of the tetrahydro-pyridine ring via intramolecular nucleophilic substitution.

  • N-Methylation: Quaternization of the secondary amine using methyl iodide or dimethyl sulfate.

A patent describing the synthesis of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (CN102532046A) highlights the utility of triphosgene in cyclization steps, which could be adapted for N-Methyl-3,4,5,6-tetrahydro-bipyridine synthesis .

Table 1: Comparative Synthetic Routes for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
CyclizationTriphosgene, 60°C72
N-MethylationCH₃I, K₂CO₃, DMF85

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted logP = 1.8 ± 0.3 (moderately lipophilic), soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to oxidation at the tetrahydro-pyridine ring; storage under inert gas recommended .

Thermal Behavior

Differential scanning calorimetry (DSC) of the analog 5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine shows a melting point of 98–102°C, suggesting similar thermal stability for the N-methyl derivative .

Industrial and Research Applications

  • Catalysis: Bipyridines serve as ligands in transition-metal catalysts for cross-coupling reactions .

  • Materials Science: Used in organic semiconductors due to π-conjugation and redox activity .

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